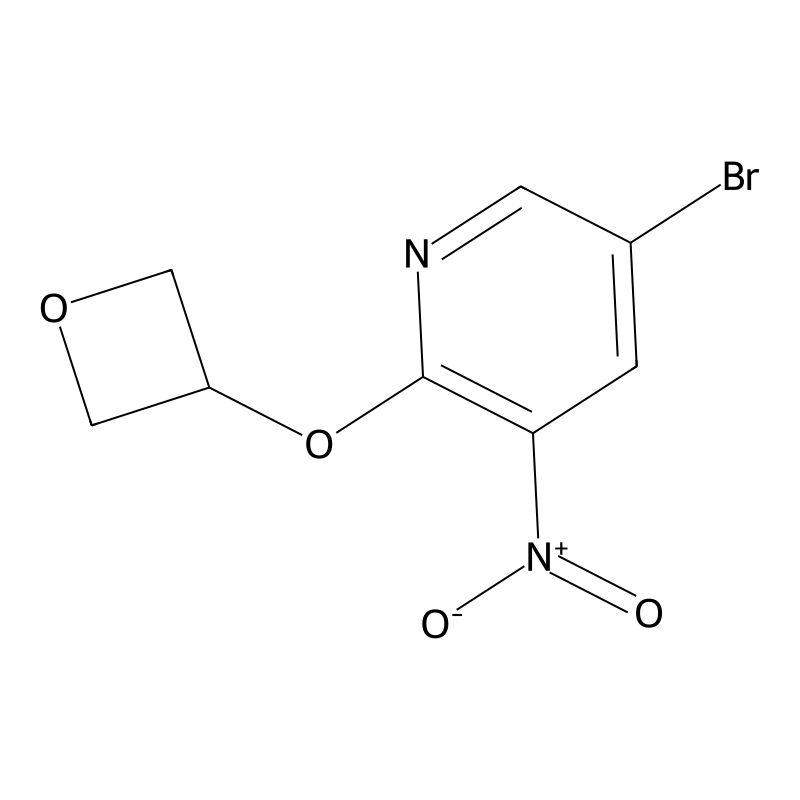

5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine is a heterocyclic compound characterized by the presence of a bromine atom, a nitro group, and an oxetane ring attached to a pyridine structure. Its molecular formula is C₈H₈BrN₃O₃, and it has a molar mass of approximately 246.07 g/mol. The compound's unique structural features contribute to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under conditions involving ethanol as a solvent.

- Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where it is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions- For Reduction: Hydrogen gas, palladium catalyst, ethanol.

- For Substitution: Nucleophiles like amines or thiols in an organic solvent such as dichloromethane.

Major Products Formed- From Reduction: 5-Amino-3-bromo-2-(oxetan-3-yloxy)pyridine.

- From Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

- From Reduction: 5-Amino-3-bromo-2-(oxetan-3-yloxy)pyridine.

- From Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Research indicates that 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action involves the interaction of the nitro group with cellular components, potentially leading to cytotoxic effects. Additionally, the oxetane ring may participate in covalent bonding with biological macromolecules, influencing their functions.

The synthesis of 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine typically involves nitration processes using concentrated nitric acid and sulfuric acid under controlled temperature conditions. A common synthetic route includes:

- Starting Material: 2-(oxetan-3-yloxy)pyridine.

- Nitration Reaction: The starting material is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the appropriate position on the pyridine ring.

In industrial settings, continuous flow reactors may be employed to scale up production while ensuring consistent quality and yield.

5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine finds applications in several fields:

- Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

- Biology: In studies related to enzyme inhibition and drug development.

- Medicine: Investigated for its potential therapeutic effects against various diseases.

- Industry: Used in developing advanced materials and specialty chemicals.

Interaction studies have shown that 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine can modulate biochemical pathways due to its unique structural features. The compound's ability to selectively bind to specific enzymes or receptors enhances its potential as a pharmacological agent. Research into its interactions with biological targets continues to reveal insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine:

- 5-Nitro-2-(oxetan-3-yloxy)pyrimidine: Similar structure but features a pyrimidine ring instead of a pyridine ring.

- 5-Nitro-2-(oxetan-3-yloxy)pyrazole: Contains a pyrazole ring instead of a pyridine ring.

- 2-Bromo-5-(oxetan-3-yloxy)pyridine: Characterized by the bromine substitution at a different position on the pyridine ring.

Uniqueness

What sets 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine apart is its specific combination of functional groups—particularly the bromine atom, nitro group, and oxetane ring—which imparts distinct chemical reactivity and biological activity not found in simpler derivatives or other similar compounds. This unique structural complexity enhances its profile as a candidate for drug development and advanced material applications.